3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one
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Overview
Description
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one is a unique cyclic ketone with a molecular weight of 283.16 g/mol. This compound, bearing the CAS number 1544740-14-8, is known for its high purity and versatile applications in advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylbenzaldehyde: A related compound with similar structural features but different functional groups.
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Another compound with a similar brominated aromatic ring but different substituents
Uniqueness
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one is unique due to its cyclic ketone structure combined with a brominated aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H15BrO2 |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C13H15BrO2/c1-8-3-12(4-9(2)13(8)14)16-7-10-5-11(15)6-10/h3-4,10H,5-7H2,1-2H3 |
InChI Key |
OHSVAMMHPBKKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CC(=O)C2 |
Origin of Product |
United States |
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